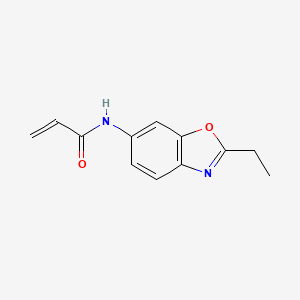

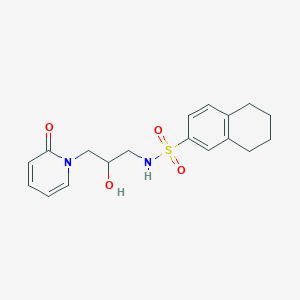

![molecular formula C13H17N3OS B2405247 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 16951-28-3](/img/structure/B2405247.png)

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as DMSQ, is a new synthetic compound that has been studied for its potential applications in scientific research. DMSQ has unique properties that make it an attractive candidate for a variety of experiments and applications.

Scientific Research Applications

Synthesis and Chemical Properties

- De Novo Synthesis : A new strategy for synthesizing compounds like 3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one was developed, utilizing isatoic anhydride, amines, and the Vilsmeier reagent in a one-pot multicomponent reaction. This method allows for variations in amines and solvents, enhancing the versatility of synthesizing dihydroquinazoline compounds (Jaganmohan et al., 2018).

- Sulfamic Acid in Synthesis : The use of sulfamic acid as a catalyst enables the efficient and eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones, similar to the subject compound, under mild conditions in water or methanol. This method presents a greener and simpler approach to synthesizing these compounds (Rostami & Tavakoli, 2011).

Biological and Medicinal Research

- T-Type Calcium Channel Blockers : 3,4-Dihydroquinazoline derivatives, related to the compound , have been identified as novel and potent T-type calcium channel blockers. Systematic variations of these derivatives led to the discovery of compounds with significant channel selectivity and potency (Choe et al., 2008).

- Antimicrobial Agents : Certain 3,4-dihydroquinazolin-4-one derivatives, structurally related to the compound, demonstrated antimicrobial properties. These findings suggest potential applications in combating microbial infections (El-zohry & Abd-Alla, 2007).

Material Science and Other Applications

- Corrosion Inhibition : Schiff bases derived from quinazolin-4(3H)-one compounds, similar to the compound , have shown high efficiency as corrosion inhibitors for mild steel in acidic environments. This indicates potential applications in industrial material protection (Jamil et al., 2018).

- Antioxidant Properties : Some quinazolin derivatives exhibited potent antioxidant activities, suggesting a potential application in areas requiring oxidative stress mitigation (Al-azawi, 2016).

properties

IUPAC Name |

3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)14-13(16)18/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVTSOGRLGGFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

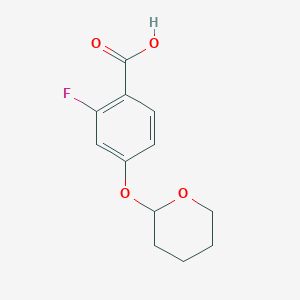

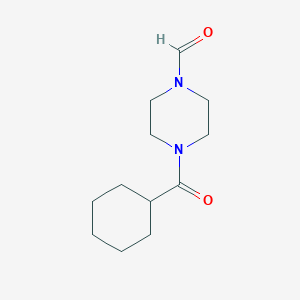

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

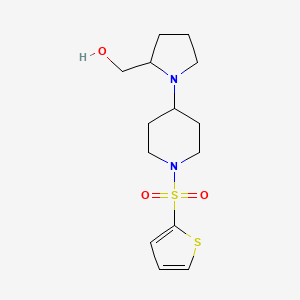

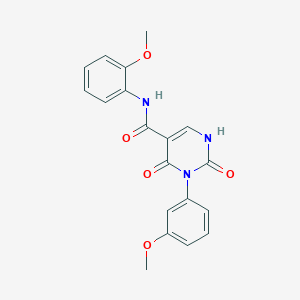

![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)

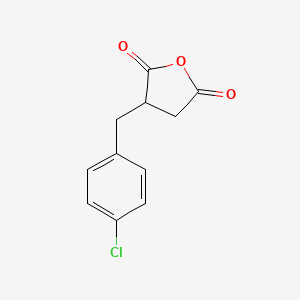

![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)